(S)-4,5-Bis(Boc-amino)-pentanoic acid

Description

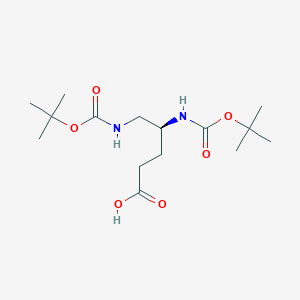

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4S)-4,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O6/c1-14(2,3)22-12(20)16-9-10(7-8-11(18)19)17-13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)(H,17,21)(H,18,19)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVVNDZHUBXGHG-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CCC(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](CCC(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 4,5 Bis Boc Amino Pentanoic Acid

Retrosynthetic Analysis of (S)-4,5-Bis(Boc-amino)-pentanoic Acid

A retrosynthetic analysis of this compound provides a logical framework for devising synthetic strategies. This approach involves mentally deconstructing the target molecule into simpler, commercially available starting materials.

Key Disconnections and Strategic Considerations

The primary retrosynthetic disconnection of this compound involves the cleavage of the two amide bonds of the Boc protecting groups. This leads to the precursor, (S)-4,5-diaminopentanoic acid. This key intermediate possesses the required stereochemistry at the C4 position.

A further strategic disconnection of (S)-4,5-diaminopentanoic acid points towards a chiral pool starting material, L-glutamic acid. This is an attractive strategy as L-glutamic acid is a readily available and inexpensive chiral molecule. The synthetic challenge then becomes the selective reduction of the γ-carboxylic acid group of glutamic acid to an amine, and the α-carboxylic acid to the desired carboxylic acid of the final product.

An alternative disconnection strategy for the diamino backbone could involve the asymmetric functionalization of a five-carbon chain. This would necessitate the use of chiral catalysts or auxiliaries to install the two amino groups with the correct stereochemistry.

Classical Synthetic Routes to this compound

Classical synthetic routes to this compound can be categorized into linear and convergent approaches. These methods often rely on established chemical transformations and commercially available starting materials.

Multi-step Linear Syntheses

A common linear synthetic approach commences with a readily available chiral starting material, such as L-glutamic acid, to ensure the desired stereochemistry in the final product. A plausible multi-step linear synthesis is outlined below:

Protection of L-Glutamic Acid: The synthesis can initiate with the protection of the amino and carboxylic acid groups of L-glutamic acid. For instance, the amino group can be protected with a Boc group, and the α-carboxylic acid can be esterified to prevent their participation in subsequent reactions.

Activation and Reduction of the γ-Carboxylic Acid: The γ-carboxylic acid can be selectively activated, for example, by conversion to an acid chloride or an activated ester. This activated intermediate can then be subjected to a Curtius, Hofmann, or Schmidt rearrangement to yield the corresponding γ-amino group. Alternatively, the γ-carboxylic acid can be reduced to a hydroxymethyl group, which can then be converted to an amine via a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection.

Boc Protection of the Newly Formed Amino Group: The newly introduced amino group at the C5 position is then protected with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Deprotection of the α-Carboxylic Acid: Finally, the protecting group on the α-carboxylic acid is removed to yield this compound.

| Step | Reaction | Reagents and Conditions | Typical Yield (%) |

| 1 | Protection of L-Glutamic Acid | (Boc)₂O, NaOH, H₂O; then BnBr, Et₃N, DMF | 85-95 |

| 2 | γ-Carboxylic Acid Activation and Reduction | 1. SOCl₂, 2. NaN₃, then heat, then H₂O | 60-70 |

| 3 | Boc Protection | (Boc)₂O, Et₃N, CH₂Cl₂ | 90-98 |

| 4 | Deprotection | H₂, Pd/C, MeOH | 95-99 |

This is a representative data table based on analogous reactions reported in the literature; actual yields may vary.

Convergent Synthetic Approaches

Convergent syntheses involve the separate synthesis of key fragments of the target molecule, which are then combined in the final steps. For this compound, a convergent approach might involve the synthesis of a protected 4-amino-5-halopentanoic acid derivative and a nitrogen-containing fragment. However, due to the simple linear nature of the target molecule, convergent syntheses are less common than linear approaches.

Asymmetric Synthesis of this compound

Asymmetric synthesis aims to create the desired stereoisomer directly, often employing chiral catalysts or auxiliaries.

Chiral Auxiliary-Mediated Syntheses

The use of a chiral auxiliary is a powerful strategy for controlling stereochemistry during carbon-carbon and carbon-nitrogen bond formation. A potential asymmetric synthesis of this compound could involve the following conceptual steps:

Attachment of a Chiral Auxiliary: A suitable achiral starting material, such as a derivative of glutaric acid, is attached to a chiral auxiliary. A commonly used auxiliary is a pseudoephedrine or a related chiral amine. nih.govharvard.edu

Diastereoselective Amination: The chiral auxiliary then directs the stereoselective introduction of the two amino groups. This could be achieved through a sequence of reactions, such as an asymmetric Michael addition of a nitrogen nucleophile to an α,β-unsaturated ester, followed by the diastereoselective reduction of a ketone or imine.

Cleavage of the Chiral Auxiliary: Once the desired stereochemistry is established, the chiral auxiliary is cleaved from the molecule.

Boc Protection: The final step involves the protection of the two amino groups with Boc groups to yield the target compound.

| Step | Reaction | Chiral Auxiliary Example | Diastereomeric Excess (d.e.) (%) |

| 1 | Auxiliary Attachment | Pseudoephenamine | >95 |

| 2 | Asymmetric Amination | Evans' Oxazolidinone | >98 |

| 3 | Auxiliary Cleavage | LiOH, H₂O₂ | >99 |

| 4 | Boc Protection | (Boc)₂O, Et₃N | >98 |

This data table illustrates the potential of chiral auxiliary-mediated synthesis with examples of auxiliaries and typical selectivities achieved in analogous transformations.

Chiral Catalyst-Driven Syntheses

The enantioselective synthesis of diamino acids, including precursors to this compound, heavily relies on the use of chiral catalysts to control the stereochemical outcome of the reaction. These methods often involve the asymmetric hydrogenation of prochiral precursors or stereocontrolled carbon-carbon and carbon-nitrogen bond formations.

Prominent among these techniques is the use of transition metal complexes with chiral ligands. For instance, rhodium and iridium-based catalysts have demonstrated high efficiency in the asymmetric hydrogenation of enamides or enamine esters, which can be strategic intermediates in the synthesis of chiral amino acids. sciforum.netmdpi.com Catalysts such as those derived from rhodium and chiral phosphine (B1218219) ligands like TangPhos have achieved high conversions and excellent enantioselectivities (up to 96.3% ee) in the synthesis of N-aryl β-amino esters. mdpi.com Similarly, iridium complexes, for example with the (S,S)-f-Binaphane ligand, have been effective for the hydrogenation of unprotected β-enamine esters, providing access to free β-amino acids with high enantiomeric excess. sciforum.net The catalytic asymmetric direct Mannich reaction is another powerful tool, enabling the stereocontrolled formation of both syn- and anti-α,β-diamino acid derivatives using either organometallic or purely organic chiral catalysts. georgiasouthern.edu

More recent developments have explored the use of synergistic ion pair catalysts, where a chiral anion, such as a phosphate, is combined with a metal ion to catalyze reactions like the aza-Mannich reaction, yielding α,β-diamino acid derivatives with high diastereo- and enantioselectivity.

Enzymatic and Biocatalytic Approaches

Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for producing enantiomerically pure amino acids. These approaches leverage the inherent stereospecificity of enzymes to achieve high yields and optical purities under mild reaction conditions.

One of the most utilized biocatalytic methods is the stereoselective amination of α-keto acids using enzymes like transaminases (also known as aminotransferases) or amino acid dehydrogenases. organic-chemistry.org Transaminases, which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, can catalyze the transfer of an amino group from a donor molecule to a ketone, generating a chiral amine. Recent research has focused on engineering these enzymes to accept a wider range of substrates and to produce either the (R) or (S) enantiomer of the desired amino acid with high enantiomeric excess (>99%). organic-chemistry.org

For the synthesis of diamino acids, engineered PLP-dependent enzymes have been developed to catalyze stereoselective Mannich-type reactions between free α-amino acids and imines. rsc.orgfishersci.co.uk This biocatalytic approach allows for the one-step, atom-economical synthesis of complex α,β-diamino acids with excellent control over stereochemistry. rsc.orgfishersci.co.uk Furthermore, enzymatic resolution, where an enzyme selectively reacts with one enantiomer in a racemic mixture, is a classic and effective method for obtaining enantiomerically pure amino acids. nih.gov For example, aminoacylase (B1246476) from porcine kidney can be used to selectively hydrolyze the N-acyl group of the L-enantiomer in a racemic mixture of N-acylamino acids, allowing for the separation of the two enantiomers. nih.gov

Protecting Group Strategies for Amino and Carboxyl Functionalities

In the synthesis of polyfunctional molecules like this compound, the strategic use of protecting groups is paramount to prevent unwanted side reactions and to direct the reactivity of specific functional groups.

Role of Boc Protection in Synthetic Schemes

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a broad range of conditions, including those that are basic, nucleophilic, and involve catalytic hydrogenation. organic-chemistry.org The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.org Its steric bulk effectively shields the nitrogen atom from participating in undesired reactions.

A key advantage of the Boc group is its lability under acidic conditions. It can be readily removed using acids such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, often at room temperature. fishersci.co.uk This allows for selective deprotection in the presence of other acid-labile or base-labile protecting groups, forming the basis of many orthogonal protection strategies.

Orthogonal Protection Strategies

Orthogonal protection strategies are essential for the synthesis of complex molecules with multiple functional groups of the same type, such as the two amino groups in 4,5-diaminopentanoic acid. researchgate.net This strategy involves the use of protecting groups that can be removed under different, non-interfering conditions. researchgate.net

A common orthogonal pairing in peptide and amino acid synthesis is the use of the acid-labile Boc group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. researchgate.netresearchgate.net For instance, in a molecule containing two amino groups, one can be protected as a Boc-amine and the other as an Fmoc-amine. The Fmoc group can be selectively cleaved using a mild base like piperidine (B6355638), leaving the Boc group intact for subsequent transformations. Conversely, the Boc group can be removed with acid without affecting the Fmoc group. This allows for the sequential and selective functionalization of the two amino groups. Other protecting groups that are orthogonal to Boc include the benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis, and various others that are cleaved under specific conditions, providing a versatile toolbox for the synthetic chemist. nih.gov

Optimization of Reaction Conditions and Yields for this compound Synthesis

Solvent Effects

The choice of solvent can significantly influence the rate and outcome of the Boc protection reaction. The solubility of the starting diamino acid and the reagents, as well as the stabilization of intermediates and transition states, are all affected by the solvent medium. A variety of solvents can be employed for the Boc protection of amines, often in combination with water to aid in the dissolution of the amino acid salt.

Research has shown that the polarity of the solvent can impact the reaction. rsc.org For the bis-Boc protection of diamines, solvents such as dioxane, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly used, often in aqueous mixtures. fishersci.co.uk The table below presents a compilation of representative data on the effect of different solvent systems on the yield of Boc protection of diamines, which can serve as a guide for optimizing the synthesis of this compound.

| Solvent System | Base | Temperature (°C) | Yield (%) | Reference |

| Dioxane/Water | NaOH | Room Temp | 80-90 | orgsyn.org |

| THF/Water | NaHCO₃ | Room Temp | 85-95 | fishersci.co.uk |

| Acetonitrile/Water | Et₃N | 0 to Room Temp | ~80 | organic-chemistry.org |

| Methanol (B129727) | None | Room Temp | High | sciforum.net |

| Dichloromethane (B109758) | Et₃N | 0 to Room Temp | Variable | fishersci.co.uk |

This table is illustrative and based on general findings for Boc protection of diamines and amino acids. Specific yields for this compound may vary.

The use of protic solvents like methanol has been reported to accelerate the rate of Boc protection, in some cases even without the need for an added base. sciforum.net Aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are also widely used, particularly when anhydrous conditions are required. The optimization process often involves screening a range of solvents to find the ideal balance between solubility, reaction rate, and ease of product isolation and purification.

Temperature and Pressure Optimization

While specific studies detailing the optimization of temperature and pressure for the synthesis of this compound are not extensively documented in publicly available literature, general principles of Boc-protection reactions can be applied. The reaction of a diamine precursor with di-tert-butyl dicarbonate (Boc₂O) is typically conducted under mild conditions.

Temperature plays a crucial role in the rate and selectivity of the Boc-protection reaction. Generally, these reactions are performed at temperatures ranging from 0 °C to room temperature to prevent side reactions and decomposition of the Boc anhydride. Elevated temperatures could lead to the formation of undesired byproducts. Pressure is not typically a critical parameter for this type of reaction and is usually maintained at atmospheric pressure.

In the context of related continuous flow processes for N-Boc deprotection, temperature is a key variable. For instance, selective thermal deprotection of bis-Boc diamines has been achieved by carefully controlling the temperature in a flow reactor, with temperatures around 150 °C being used for the selective removal of an aryl N-Boc group, and higher temperatures (180–240 °C) for complete deprotection nih.gov. While this applies to deprotection, it highlights the importance of precise temperature control in reactions involving Boc-protected compounds.

Isolation and Purification Techniques in the Synthesis of this compound

The purification of this compound is a critical step to remove unreacted starting materials, reagents, and any byproducts formed during the synthesis. A combination of chromatographic and crystallization methods is often employed to achieve high purity.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and analysis of Boc-protected amino acids. Reversed-phase HPLC (RP-HPLC) is commonly used, where the compound is separated based on its hydrophobicity.

For the separation of Boc-protected amino acids, C18 columns are frequently utilized. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. A gradient elution, where the concentration of the organic solvent is gradually increased, is often necessary to achieve good separation of compounds with different polarities. The pH of the mobile phase can also be adjusted to optimize the separation, as the ionization state of the carboxylic acid and any residual free amines will affect retention biotage.com.

Macrocyclic glycopeptide-based chiral stationary phases (CSPs) have shown to be effective for the chiral analysis of N-blocked amino acids, including t-BOC derivatives sigmaaldrich.com. These columns can operate in both polar organic and reversed-phase modes, offering versatility in method development sigmaaldrich.com.

Table 2: General HPLC Conditions for Purification of Boc-Protected Amino Acids

| Parameter | Typical Condition | Purpose |

| Column | Reversed-phase C18, Chiral Stationary Phases (e.g., CHIROBIOTIC T, R) | C18 separates based on hydrophobicity. Chiral columns are used for enantiomeric purity analysis. |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | Acidic modifier to protonate the carboxylic acid and improve peak shape. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% TFA or Formic Acid | Organic solvent to elute the compound from the column. |

| Gradient | Linear gradient from low to high %B | To effectively separate compounds with a range of polarities. |

| Detection | UV at 210-220 nm | Wavelength at which the peptide bonds and Boc-group absorb light. |

Crystallization and Recrystallization Protocols

Crystallization is a crucial final step for obtaining highly pure this compound in a solid, stable form. The choice of solvent system is critical for successful crystallization.

A general method for the crystallization of Boc-amino acids that are obtained as oils involves the addition of seed crystals to the oil, allowing it to solidify at room temperature, followed by pulping with a weak polar solvent google.compatsnap.com. The solid is then filtered, washed, and dried.

For recrystallization, a solvent system is chosen in which the compound is soluble at an elevated temperature but poorly soluble at room temperature or below. Common solvent combinations for Boc-protected amino acids include dissolving the compound in a polar solvent like methanol or ethyl acetate (B1210297) and then adding a less polar solvent such as diethyl ether or n-pentane to induce precipitation researchgate.net. The slow cooling of the saturated solution or vapor diffusion techniques can promote the formation of well-defined crystals researchgate.net. For instance, a solution of the product in a higher-boiling polar solvent can be placed in a sealed container with a lower-boiling, less polar solvent; the diffusion of the less polar solvent's vapor into the solution can induce crystallization researchgate.net.

Table 3: Common Solvents for Crystallization of Boc-Protected Amino Acids

| Solvent 1 (Good Solvent) | Solvent 2 (Poor Solvent/Anti-solvent) | Technique |

| Dichloromethane (DCM) | n-Hexane | Slow evaporation or anti-solvent addition |

| Ethyl Acetate | Diethyl Ether | Anti-solvent addition |

| Methanol | Water or Diethyl Ether | Slow cooling or anti-solvent addition |

| Tetrahydrofuran (THF) | n-Pentane | Vapor diffusion |

Derivatization and Chemical Modifications of S 4,5 Bis Boc Amino Pentanoic Acid

Amide Bond Formation Reactions

The carboxylic acid moiety of (S)-4,5-Bis(Boc-amino)-pentanoic acid is a prime site for modification, most commonly through the formation of amide bonds. This reaction connects the diaminopentanoic acid backbone to other amino acids, peptides, or various amine-containing molecules. The fundamental process involves the activation of the carboxylic acid, followed by nucleophilic attack from an amine. youtube.com

A diverse array of coupling reagents has been developed to facilitate efficient amide bond formation while minimizing side reactions, particularly racemization. peptide.com These reagents convert the carboxylic acid into a more reactive intermediate, which is then readily attacked by the amine. The choice of reagent and strategy depends on factors like the reactivity of the amine, the desired reaction conditions, and the need to preserve stereochemical integrity.

Commonly used coupling reagents fall into several classes, including carbodiimides and phosphonium (B103445) or uronium salts. youtube.compeptide.com

Carbodiimides: Reagents like N,N′-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) are widely used. peptide.com They activate the carboxylic acid to form a reactive O-acylisourea intermediate. To suppress racemization and improve efficiency, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) is typically included. peptide.comnih.gov EDC is particularly useful due to its water-soluble urea (B33335) byproduct, which simplifies purification. peptide.com

Uronium/Aminium Salts: Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to rapid coupling with low levels of racemization. peptide.com They are often used in combination with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). peptide.com HATU is generally considered more reactive than HBTU. peptide.com It is crucial to activate the carboxylic acid first before adding the amine when using uronium reagents to avoid the formation of an unreactive guanidinium (B1211019) byproduct. reddit.com

Phosphonium Salts: PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another popular choice that provides rapid and efficient coupling. peptide.compeptide.com Like uronium salts, it is used with a base such as DIPEA. One-pot coupling by adding the reagent last is possible with phosphonium reagents like PyBOP. reddit.com

The general strategy for these couplings involves dissolving the this compound, the amine component, the coupling reagent, and any additives in an appropriate aprotic solvent like Dichloromethane (B109758) (DCM) or Dimethylformamide (DMF). peptide.com

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagent | Typical Additive | Base | Key Features |

|---|---|---|---|---|

| Carbodiimide (B86325) | EDC | HOBt, NHS | Not always required | Water-soluble byproducts simplify workup. peptide.com |

| Uronium Salt | HATU | HOAt (part of structure) | DIPEA | Very fast and efficient; less racemization. peptide.com |

| Phosphonium Salt | PyBOP | None required | DIPEA | Byproducts are less hazardous than older phosphonium reagents like BOP. peptide.com |

This compound is a suitable building block for solid-phase peptide synthesis (SPPS), a technique that allows for the rapid assembly of peptide chains on an insoluble resin support. sigmaaldrich.com In the context of Boc-based SPPS, the C-terminal amino acid is first anchored to the resin. chempep.com The synthesis proceeds through repeated cycles of N-terminal Boc group deprotection and coupling of the next Boc-protected amino acid. youtube.com

When incorporating this compound, it would typically be coupled as a free acid to the deprotected N-terminus of a resin-bound peptide chain. The standard coupling protocols using reagents like DIC/HOBt, HBTU, or PyBOP are employed. peptide.comnih.gov The process involves swelling the resin in a suitable solvent, deprotecting the terminal amine, and then adding the this compound along with the coupling reagent and a base. peptide.com Completion of the reaction is monitored using a qualitative method like the ninhydrin (B49086) (Kaiser) test. peptide.com The key advantage of SPPS is that excess reagents and soluble byproducts are easily removed by filtration and washing, driving the reaction to completion. sigmaaldrich.com

Esterification and Carboxyl Group Modifications

Beyond amide formation, the carboxylic acid group can undergo other important transformations, including esterification and reduction.

Activated esters, such as N-hydroxysuccinimide (NHS) esters or cyanomethyl esters, are stable, isolable intermediates that readily react with amines to form amide bonds. researchgate.netrsc.org The synthesis of these esters from this compound can be achieved using standard methods. For example, reaction with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent like DCC or EDC yields the corresponding NHS ester. rsc.org These activated esters are particularly useful for subsequent conjugation to sensitive biomolecules or for creating libraries of compounds.

The carboxylic acid of this compound can be reduced to a primary alcohol, yielding (S)-4,5-Bis(Boc-amino)-pentan-1-ol. This transformation opens up further synthetic possibilities, such as oxidation to the corresponding aldehyde or conversion of the alcohol to a leaving group for substitution reactions.

Borane (B79455) reagents are highly effective for the reduction of carboxylic acids in the presence of Boc protecting groups, which are stable to these conditions. organic-chemistry.orgorganic-chemistry.org Reagents such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BMS) are commonly used. organic-chemistry.org A patent describes the reduction of amino acids by first treating with boron trifluoride to complex the amino group, followed by reduction with a borane complex, which increases the reaction rate. google.com The resulting amino alcohol is obtained after hydrolysis.

While direct reduction to the aldehyde is challenging, it can be achieved via a two-step process. First, the carboxylic acid is reduced to the primary alcohol. Subsequent controlled oxidation, for instance using Dess-Martin periodinane or a Swern oxidation, would yield the desired (S)-4,5-Bis(Boc-amino)-pentanal.

Selective Deprotection Strategies

The presence of two Boc groups on this compound allows for the possibility of selective deprotection, enabling differential functionalization of the two amino groups. The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent like dioxane or DCM. chempep.comfishersci.co.uk

Achieving selective mono-deprotection in a molecule with two identical protecting groups is challenging but can be accomplished under carefully controlled conditions. For di-Boc protected diamines, using a limited amount of the acidic reagent or milder catalytic conditions can favor the removal of just one Boc group. researchgate.netredalyc.org For instance, methods using catalysts like iron(III) chloride have been reported for the selective deprotection of N,N'-diprotected amines. researchgate.net Another strategy involves the mono-protonation of a diamine with one equivalent of acid, followed by the addition of Boc-anhydride, which can lead to high yields of the mono-protected product. redalyc.org While these methods are reported for parent diamines, the principles could be adapted for the selective deprotection of derivatives of this compound.

Complete deprotection of both Boc groups is more straightforward and is typically achieved using an excess of a strong acid like TFA, often in the presence of a cation scavenger (e.g., triethylsilane or anisole) to prevent side reactions with the liberated tert-butyl cation. organic-chemistry.orgchempep.com

Table 2: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | (S)-4,5-Bis(tert-butoxycarbonylamino)pentanoic acid |

| Boc | tert-Butoxycarbonyl |

| DCC | N,N′-Dicyclohexylcarbodiimide |

| EDC / EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| HOBt | 1-Hydroxybenzotriazole |

| NHS | N-Hydroxysuccinimide |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| DIPEA | N,N-Diisopropylethylamine |

| DCM | Dichloromethane |

| DMF | Dimethylformamide |

| TFA | Trifluoroacetic acid |

| BMS | Borane-dimethyl sulfide complex |

Differential Boc Deprotection

The selective removal of one of the two Boc groups is a key challenge and a significant synthetic advantage. Achieving differential deprotection allows for the stepwise functionalization of the two amino groups, which is essential for creating asymmetric molecules. The two Boc-protected amino groups in this compound are chemically distinct—one is adjacent to a stereocenter (C4) and the other is at the terminal position (C5). This inherent difference can be exploited for selective deprotection.

Several strategies for the selective mono-deprotection of Boc-protected diamines have been developed, which can be applied to this molecule. These methods often rely on subtle differences in the steric and electronic environments of the two Boc groups.

Methods for Differential Boc Deprotection:

Controlled Acidolysis: The standard method for Boc deprotection involves treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fishersci.co.ukmasterorganicchemistry.com By carefully controlling the reaction conditions—such as temperature, reaction time, and the stoichiometry of the acid—it is possible to achieve selective removal of the more labile Boc group. For instance, thermal deprotection in continuous flow has been shown to selectively remove one Boc group from a bis-Boc diamine by controlling the temperature. nih.gov

Catalytic Deprotection: Certain Lewis acids or solid-phase catalysts can exhibit selectivity in Boc deprotection. For example, H-β zeolite has been used for the selective removal of the N-Boc protecting group. nih.gov

One-Pot Mono-Protection as a Reverse Strategy: Insights into selective deprotection can also be gained from methods for selective mono-protection of diamines. A common strategy involves the monoprotonation of the more basic amino group with one equivalent of acid, followed by the addition of the Boc-anhydride to protect the remaining free amine. scielo.org.mxresearchgate.net

The table below summarizes general conditions for the selective deprotection of bis-Boc protected diamines, which could be adapted for this compound.

| Method | Reagents and Conditions | Selectivity | Reference(s) |

| Thermal Flow Deprotection | Methanol (B129727) or Trifluoroethanol, 150-230°C, continuous flow | Preferential deprotection of aryl N-Boc over alkyl N-Boc. Can be tuned by temperature. | nih.gov |

| Acid-Catalyzed Deprotection | Sn(OTf)₂, CH₂Cl₂ | Selective deprotection based on the nature of the amine. | nih.gov |

| Zeolite Catalysis | H-β Zeolite | Selective removal of N-Boc groups. | nih.gov |

| Controlled Acidolysis | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Stoichiometric control can lead to mono-deprotection. | fishersci.co.ukmasterorganicchemistry.com |

Sequential Deprotection of Other Protecting Groups

For more complex syntheses, an orthogonal protection strategy is often employed. This involves using protecting groups for the two amino functions that can be removed under different conditions. organic-chemistry.orgwikipedia.org For example, one amino group could be protected with Boc (acid-labile) and the other with a fluorenylmethyloxycarbonyl (Fmoc) group (base-labile) or a benzyloxycarbonyl (Cbz) group (removable by hydrogenolysis). masterorganicchemistry.comwikipedia.org

If this compound is the starting material, one Boc group could be removed selectively, and the resulting free amine could then be protected with an orthogonal protecting group. This would set the stage for subsequent, highly controlled modifications at each amino group and the carboxylic acid.

Common Orthogonal Protecting Group Pairs:

| Protecting Group 1 | Protecting Group 2 | Deprotection Condition 1 | Deprotection Condition 2 | Reference(s) |

| Boc | Fmoc | Acid (e.g., TFA) | Base (e.g., Piperidine) | organic-chemistry.org |

| Boc | Cbz | Acid (e.g., TFA) | H₂/Pd | masterorganicchemistry.com |

| Fmoc | Alloc | Base (e.g., Piperidine) | Pd(PPh₃)₄ | sigmaaldrich.com |

| Dde | Boc/Fmoc | Hydrazine | Acid/Base | sigmaaldrich.com |

This orthogonal approach is fundamental in solid-phase peptide synthesis and for creating branched or cyclic peptides where different parts of the molecule need to be addressed at different stages of the synthesis. sigmaaldrich.compeptide.com

Introduction of Side-Chain Functionalities

The derivatization of this compound allows for the introduction of various side-chain functionalities, which can be used to modulate the pharmacological properties of the final molecule or to attach labels for diagnostic purposes.

Modifications at the Boc-protected Amino Groups

While the Boc group is primarily for protection, the nitrogen atom can still undergo certain reactions, although its nucleophilicity is significantly reduced. More commonly, one or both Boc groups are removed to liberate the free amine(s), which can then be modified.

Typical Modifications of the Liberated Amino Groups:

Acylation: The free amino group(s) can be acylated with various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form amides. This is a common method for extending the carbon chain or introducing functionalized side chains.

Alkylation: Reductive amination or direct alkylation can introduce alkyl groups onto the nitrogen atom(s).

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Guanidinylation: The amino groups can be converted to guanidinium groups, a modification often seen in peptides to mimic arginine residues.

These modifications can be performed after selective deprotection to functionalize each amine differently, leading to highly complex and diverse molecular architectures.

Stereoselective Introduction of New Stereocenters

The existing stereocenter at the C4 position of this compound can serve as a chiral auxiliary to direct the stereoselective introduction of new stereocenters. For example, the carboxylic acid at C1 could be reduced to an aldehyde, which could then undergo stereoselective addition reactions.

Chemo-Enzymatic Modifications

Chemo-enzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic transformations. Enzymes can be used to selectively modify one of the functional groups of this compound or its derivatives.

Potential Chemo-Enzymatic Applications:

Enzymatic Deprotection: While less common for Boc groups, specific enzymes could potentially be used for their selective removal under mild conditions.

Enzymatic Acylation/Deacylation: Lipases and proteases can be used to selectively acylate or deacylate amino or carboxyl groups, often with high enantioselectivity and regioselectivity.

Transaminase Reactions: Transaminases can be used to introduce amino groups stereoselectively. While the target molecule is already a diamino acid, transaminases could be used in the synthesis of its precursors or in the modification of related structures. nih.gov Recent research has demonstrated the use of engineered enzymes to catalyze stereoselective Mannich-type reactions to produce α,β-diamino acids. nih.gov

The use of biocatalysts is particularly advantageous when high stereoselectivity is required and when working with sensitive functional groups that might not be compatible with traditional chemical methods.

Applications of S 4,5 Bis Boc Amino Pentanoic Acid As a Versatile Synthon

Building Block in Peptide and Peptidomimetic Synthesis

The unique structure of (S)-4,5-Bis(Boc-amino)-pentanoic acid, with its diamino functionality and carboxylic acid, allows it to be incorporated into peptide structures to introduce specific conformational constraints or to act as a scaffold. The Boc-protecting groups are stable under standard peptide coupling conditions and can be selectively removed when needed, making the compound a compatible component in complex synthetic routes. nih.gov

This compound can be integrated into linear peptide sequences using standard solid-phase or solution-phase peptide synthesis protocols. The carboxylic acid function allows for the formation of an amide bond with the N-terminus of a growing peptide chain or a resin-bound amino acid. The two Boc-protected amino groups can be deprotected at a later stage to allow for chain extension, branching, or the attachment of other functionalities. The incorporation of such non-proteinogenic amino acids is a common strategy in the design of peptidomimetics to enhance properties like proteolytic stability and receptor affinity. nih.govlongdom.org The diamino nature of the synthon can be used to create peptides with novel structural features and biological activities.

Cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts. nih.govnih.gov this compound is a valuable tool for the synthesis of cyclic peptides. After its incorporation into a linear peptide precursor, the two amino groups can be deprotected and used as anchor points for cyclization. For example, one amino group could form an amide bond with the C-terminus of the peptide chain, while the other could be functionalized to create a peptide conjugate. This approach allows for the creation of structurally diverse cyclic scaffolds. nih.gov The synthesis of cyclic peptides can be achieved through various methods, including head-to-tail, head-to-side-chain, and side-chain-to-side-chain cyclization. nih.gov

| Cyclization Strategy | Description | Potential Role of this compound |

| Head-to-tail | The N-terminus of a linear peptide is linked to its C-terminus. | The synthon can be part of the peptide backbone, influencing its conformation upon cyclization. |

| Head-to-side-chain | The N-terminus is linked to an amino acid side chain within the peptide. | After deprotection, one of the amino groups of the synthon can act as the side-chain anchor for cyclization. |

| Side-chain-to-side-chain | Two amino acid side chains within the peptide are linked together. | The two deprotected amino groups of the synthon can be used to create a bridge with other functionalized side chains. |

This table illustrates potential cyclization strategies where this compound could be employed, based on established methods of cyclic peptide synthesis. nih.gov

Non-ribosomal peptides (NRPs) are a class of natural products synthesized by large multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs). wikipedia.orgmdpi.com These peptides often contain non-proteinogenic amino acids and exhibit a wide range of biological activities. The synthesis of NRP analogs is a key area of research for the discovery of new therapeutic agents. This compound can be used as a building block to create synthetic analogs of NRPs. nih.gov Its unique structure can mimic or replace complex natural monomers, allowing for the exploration of structure-activity relationships and the development of novel bioactive compounds. The incorporation of such synthons can lead to peptides with altered conformations and improved pharmacological properties. mdpi.com

Precursor for Chiral Heterocycles

The carbon skeleton and stereochemistry of this compound make it an excellent starting material for the enantioselective synthesis of various nitrogen-containing heterocyclic compounds. The strategic manipulation of its three functional groups—the carboxylic acid and the two protected amines—can lead to the formation of piperidine (B6355638), pyrrolidine (B122466), and azepane rings.

Chiral piperidine derivatives are prevalent scaffolds in many pharmaceuticals and natural products. nih.govnih.gov A common strategy for the synthesis of substituted piperidines is the cyclization of acyclic precursors derived from amino acids like L-glutamic acid. niscpr.res.inresearchgate.net A similar approach can be envisaged for this compound. A plausible synthetic route would involve the reduction of the carboxylic acid to a primary alcohol, followed by conversion of the resulting hydroxyl group and one of the amino groups (after deprotection) into suitable leaving groups to facilitate an intramolecular cyclization.

An analogous synthesis starting from L-glutamic acid has been reported, which proceeds through a diol intermediate. niscpr.res.inresearchgate.net This diol, upon tosylation and reaction with a primary amine, yields a 3-amino substituted piperidine.

| Starting Material | Key Transformation | Product | Reported Overall Yield |

| L-Glutamic Acid | Diesterification, Boc-protection, NaBH₄ reduction, ditosylation, cyclization with primary amine. | 3-(N-Boc amino) piperidine derivatives | 44% to 55% |

This table presents data from a reported synthesis of piperidine derivatives from L-glutamic acid, illustrating a viable pathway for the cyclization of related synthons. niscpr.res.inresearchgate.net

The synthesis of chiral pyrrolidine and azepane derivatives can also be achieved from suitable acyclic precursors. L-glutamic acid and its derivatives are well-established starting materials for the synthesis of functionalized pyrrolidines. acs.orgamanote.comnih.govmdpi.com By analogy, this compound could be chemically modified to create precursors for intramolecular cyclization to form these five- and seven-membered rings.

For the synthesis of a pyrrolidine ring, an intramolecular reaction between the C4-amino group and a functionalized C1-position would be required. This could be achieved through reductive amination of a C1-aldehyde (derived from the carboxylic acid) with the C4-amine.

The formation of an azepane ring would necessitate a cyclization involving the C5-amino group. nih.gov Various methods for the synthesis of azepanes from acyclic precursors have been developed, including ring-closing metathesis and intramolecular amination reactions. The functional group handles on this compound provide the necessary points for such transformations.

| Heterocycle | Plausible Synthetic Strategy from this compound |

| Pyrrolidine | 1. Reduction of carboxylic acid to aldehyde. 2. Deprotection of C4-amine. 3. Intramolecular reductive amination. |

| Azepane | 1. Activation of the carboxylic acid. 2. Deprotection of C5-amine. 3. Intramolecular amide bond formation. |

This table outlines plausible, though not yet explicitly reported, synthetic strategies for the formation of pyrrolidine and azepane scaffolds from the target synthon, based on established chemical principles.

Construction of Fused Ring Systems

The scaffold of (S)-4,5-diaminopentanoic acid is a direct precursor to substituted piperidine rings, which are core structures in a vast number of polycyclic and fused-ring alkaloids. The C5-N backbone of L-ornithine and its derivatives is biosynthetically and synthetically transformed into piperidine heterocycles. neu.edu.trrsc.org

The general strategy involves the intramolecular cyclization of a δ-amino carbonyl intermediate. rsc.org In the context of this compound, selective deprotection and modification of one amine followed by conversion of the carboxylic acid to an aldehyde or ketone would generate a key precursor. This precursor, upon removal of the second protecting group, can undergo spontaneous or catalyzed intramolecular cyclization (e.g., imine formation followed by reduction or a Mannich-type reaction) to yield a stereochemically defined substituted piperidine.

This resulting piperidine ring, bearing additional functional groups derived from the original synthon, is primed for further annulation reactions to construct fused ring systems. For instance, the remaining functional groups can participate in subsequent cyclizations, such as Dieckmann condensation, ring-closing metathesis, or Pictet-Spengler reactions, to build bicyclic frameworks like quinolizidines and indolizidines. neu.edu.trwhiterose.ac.uk Shono and coworkers demonstrated that intermediates derived from L-lysine (the C6 homolog of ornithine) could be converted via electrochemical oxidation and subsequent cyclization into piperidine derivatives, which were then used to synthesize alkaloids like (+)-N-methylconiine. acs.orgacs.org This highlights the utility of such amino acid-derived synthons in building complex heterocyclic systems.

Intermediate in Natural Product Total Synthesis

Integration into Complex Alkaloid Structures

L-ornithine is a fundamental building block in the biosynthesis of a wide array of alkaloids. pharmacy180.comwiley-vch.deimperial.ac.uk Consequently, synthons derived from it, such as this compound, are logical and effective starting materials for the total synthesis of these natural products. The chiral diamine core of the molecule can be directly incorporated into the target alkaloid, preserving the stereochemical information from the starting material.

This scaffold is particularly crucial for the synthesis of alkaloids containing pyrrolidine, piperidine, and tropane (B1204802) ring systems. pharmacy180.comneu.edu.tr For example, the biosynthesis of tropane alkaloids, which includes medicinally important compounds like atropine (B194438) and cocaine, starts from L-ornithine. pharmacy180.comneu.edu.tr Synthetic chemists have leveraged this biosynthetic blueprint. In a laboratory setting, this compound can be elaborated into intermediates that mimic biosynthetic precursors. For instance, after modification of the carboxylic acid and selective deprotection, the resulting diamine can be cyclized to form a piperidine ring, a key step in the synthesis of piperidine alkaloids such as lobeline (B1674988) and sedamine. neu.edu.trrsc.org The Myrioneuron alkaloids, a family of complex polycyclic natural products, are also proposed to derive biosynthetically from L-lysine (a homolog), proceeding through a piperidine intermediate, further underscoring the importance of this synthetic strategy. nih.gov

| Alkaloid Class | Core Heterocycle Derived from Ornithine | Representative Alkaloid(s) | Reference(s) |

| Pyrrolidines | Pyrrolidine | Hygrine, Nicotine | pharmacy180.comneu.edu.tr |

| Piperidines | Piperidine | Pelletierine, Lobeline | neu.edu.trrsc.org |

| Tropanes | Tropane (Pyrrolidine + Acetate) | Atropine, Scopolamine, Cocaine | pharmacy180.comneu.edu.tr |

| Pyrrolizidines | Pyrrolizidine | Senecionine | neu.edu.trimperial.ac.uk |

| Quinolizidines | Quinolizidine | Sparteine, Lupinene | neu.edu.trimperial.ac.uk |

Role in Polyketide and Non-Ribosomal Peptide Mimics

This compound serves as an ideal non-canonical amino acid for incorporation into peptidomimetics and mimics of non-ribosomal peptides (NRPs) and polyketides. Peptidomimetics are designed to imitate natural peptides but possess improved properties such as enhanced metabolic stability, cell permeability, and specific conformations. researchgate.netcancer.gov The inclusion of non-standard residues like ornithine derivatives is a key strategy to achieve these goals. nih.govnih.gov

Non-ribosomal peptide synthetases (NRPSs) are large enzyme complexes that produce a wide range of peptide-based natural products, often incorporating non-proteinogenic amino acids. nih.govyoutube.com The modular nature of NRPSs allows for this diversity. youtube.comyoutube.com The (S)-4,5-diaminopentanoic acid scaffold can be integrated into a peptide chain, where the vicinal diamines can induce specific secondary structures or provide additional points for functionalization. Research has identified a δ-poly-L-ornithine synthetase in Acinetobacter baumannii, which constructs polymers of ornithine linked via isopeptide bonds between the δ-amino group and the carboxyl group of the next monomer. nih.gov This discovery provides a natural precedent for the enzymatic incorporation of this type of diamino acid, validating its use in the design of novel peptide-based molecules. In the laboratory, the Boc-protected synthon can be readily coupled into a growing peptide chain using standard solid-phase or solution-phase peptide synthesis methodologies. researchgate.netmdpi.com

Contributions to Asymmetric Catalysis and Reagents

Ligand Design Based on this compound Scaffold

Chiral 1,2-diamines are a cornerstone of ligand design for asymmetric metal catalysis. rsc.orgrsc.org They can form stable five-membered chelate rings with a variety of transition metals (e.g., Rh, Ru, Ir, Pd, Cu), creating a rigid and well-defined chiral environment around the metal center. nih.govacs.org This chiral pocket effectively dictates the stereochemical outcome of a catalyzed reaction.

After deprotection of the Boc groups, (S)-4,5-diaminopentanoic acid provides an acyclic chiral 1,2-diamine scaffold. This scaffold can be further functionalized to generate a library of ligands. For instance, the amino groups can be alkylated or arylated to tune the steric and electronic properties of the resulting ligand, a common strategy for optimizing catalyst performance. nih.gov The terminal carboxylic acid provides an additional site for modification, allowing the ligand to be anchored to a solid support to create a recyclable catalyst or to be integrated into a larger molecular architecture. While much research has focused on C₂-symmetric cyclic diamines like 1,2-diaminocyclohexane (DACH), the principles are directly transferable to acyclic, amino acid-derived scaffolds like the one provided by deprotected this compound. nih.govnih.gov

| Metal | Typical Asymmetric Reaction | General Diamine Ligand Role | Reference(s) |

| Iridium (Ir) | Asymmetric Transfer Hydrogenation (ATH) | Forms bifunctional catalysts for ketone/imine reduction. | nih.gov |

| Rhodium (Rh) | Asymmetric Hydrogenation | Catalyzes hydrogenation of olefins, e.g., dehydroamino acids. | nih.gov |

| Copper (Cu) | Mannich & Aza-Henry Reactions | Catalyzes C-C and C-N bond formations. | acs.orgrsc.org |

| Palladium (Pd) | Allylic Alkylation / Amination | Controls stereochemistry of nucleophilic attack on allyl complexes. | nih.gov |

Chiral Catalyst Precursors

The scaffold of this compound is a direct precursor for the synthesis of purely organic catalysts (organocatalysts). Chiral primary and secondary amines derived from natural amino acids are known to be effective organocatalysts for a range of asymmetric transformations, operating through enamine or iminium ion intermediates. nih.govrsc.org

Upon removal of the Boc protecting groups, the resulting (S)-4,5-diaminopentanoic acid can be used directly or modified to create more complex catalytic structures. For example, it can serve as a precursor for chiral thiourea (B124793) or squaramide catalysts, where the diamine backbone provides the chiral scaffold and the urea (B33335) moiety acts as a hydrogen-bond donor to activate the substrate. These types of catalysts have proven highly effective in reactions such as the aza-Henry and Michael additions. rsc.org Research by Córdova and others has shown that even simple, acyclic chiral amines and amino acids can catalyze three-component asymmetric Mannich reactions with high efficiency and enantioselectivity, demonstrating that complex, rigid structures are not always necessary. nih.gov This highlights the potential of the flexible (S)-4,5-diaminopentanoic acid scaffold as a readily available precursor for new, tunable, and inexpensive organocatalysts.

Utilization in Material Science Applications

The inherent chirality and trifunctionality of this compound make it a compelling candidate for the development of advanced materials. The spatial arrangement of its functional groups can be exploited to create polymers with ordered, three-dimensional structures, which are crucial for applications requiring molecular recognition and stereochemical discrimination.

Polymerization of this compound Derivatives

The polymerization of derivatives of this compound can be approached through several synthetic strategies to yield a variety of chiral polymers. The presence of both amino and carboxylic acid functionalities allows for the formation of polyamides, while modification of the carboxylic acid to include a polymerizable group, such as a vinyl or acrylate (B77674) moiety, opens the door to chain-growth polymerization methods.

One potential route involves the conversion of the carboxylic acid to an activated ester or acid chloride, followed by a polycondensation reaction after the deprotection of the Boc groups. This would lead to the formation of a chiral polyamide with regularly spaced diamine units along the polymer backbone. The properties of such a polyamide, including its solubility and thermal stability, would be influenced by the reaction conditions and the resulting molecular weight and polydispersity of the polymer.

Alternatively, the carboxylic acid can be esterified with a molecule containing a polymerizable group, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), to form a vinyl monomer. nih.gov This monomer can then undergo controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, to produce well-defined chiral polymers with the diamino pentanoic acid moiety as a side chain. nih.gov The RAFT process allows for precise control over the polymer's molecular weight and architecture, which is critical for tailoring its properties for specific applications. nih.gov

A hypothetical example of the RAFT polymerization of a methacrylate derivative of this compound is presented in the table below. The data illustrates the expected linear increase in molecular weight with monomer conversion, a characteristic of a controlled polymerization process.

Table 1: Hypothetical Data for RAFT Polymerization of a Methacrylate Derivative of this compound

| Entry | Monomer Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | Polydispersity Index (PDI) |

| 1 | 20 | 2,500 | 2,450 | 1.15 |

| 2 | 45 | 5,625 | 5,580 | 1.18 |

| 3 | 70 | 8,750 | 8,650 | 1.20 |

| 4 | 95 | 11,875 | 11,750 | 1.22 |

This table is generated for illustrative purposes based on established principles of controlled radical polymerization and does not represent experimentally verified data for this specific monomer.

Chiral Recognition Materials

Polymers derived from this compound are anticipated to be effective chiral recognition materials due to the introduction of multiple stereogenic centers and hydrogen bonding sites. After deprotection of the Boc groups, the resulting primary amines can serve as key interaction points for chiral recognition. These polymers could be utilized as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) for the separation of enantiomers. researchgate.netnih.gov

The mechanism of chiral recognition would likely involve a combination of interactions, including hydrogen bonding between the amine groups of the polymer and functional groups on the analyte, as well as steric repulsion that favors the binding of one enantiomer over the other. The defined stereochemistry of the polymer backbone would create a chiral environment that forces the enantiomers of a racemic mixture to form diastereomeric complexes with different stabilities, leading to their separation.

The effectiveness of such a CSP would depend on several factors, including the structure of the polymer, the nature of the analyte, and the composition of the mobile phase. For instance, a polyamide derived from (S)-4,5-diaminopentanoic acid could be coated onto a silica (B1680970) support to create a CSP. The performance of this hypothetical CSP in separating a racemic mixture of a model compound, such as a protected amino acid, is illustrated in the table below.

Table 2: Hypothetical Chiral Separation Performance of a Polymer-Based CSP

| Analyte (Racemic) | Mobile Phase | Retention Factor (k1) | Retention Factor (k2) | Separation Factor (α) | Resolution (Rs) |

| N-Boc-Alanine | Hexane/Isopropanol (90:10) | 2.15 | 2.58 | 1.20 | 1.55 |

| N-Boc-Leucine | Hexane/Isopropanol (90:10) | 3.42 | 4.28 | 1.25 | 1.80 |

| N-Boc-Phenylalanine | Hexane/Isopropanol (85:15) | 4.10 | 5.33 | 1.30 | 2.10 |

This table is generated for illustrative purposes to demonstrate the potential application in chiral chromatography and does not represent experimentally verified data for a CSP derived from this compound.

The development of such chiral materials from this compound highlights its potential as a valuable synthon in material science, offering a pathway to novel polymers with sophisticated functions.

Analytical and Spectroscopic Characterization Methods Relevant to Research on S 4,5 Bis Boc Amino Pentanoic Acid

Stereochemical Purity Determination

Ensuring the enantiomeric purity of (S)-4,5-Bis(Boc-amino)-pentanoic acid is paramount, as the biological activity of chiral molecules is often dependent on their specific configuration. Several methods are employed to determine the enantiomeric excess (ee) of this compound.

Chromatographic techniques are powerful tools for separating enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are standard methods for this purpose.

For compounds like this compound, which are N-protected amino acids, chiral HPLC is particularly effective. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or ristocetin (B1679390) A, have demonstrated broad selectivity for Boc-protected amino acids. sigmaaldrich.com The separation mechanism involves complex diastereomeric interactions, including hydrogen bonding, charge transfer, and steric repulsion between the analyte and the chiral selector. scas.co.jp Polysaccharide-based CSPs are also widely used for the chiral separation of protected amino acids. windows.net A reversed-phase mobile system is often the viable choice for analyzing t-BOC amino acids on these types of columns. sigmaaldrich.com

Chiral GC analysis typically requires derivatization of the amino acid to increase its volatility. uni-tuebingen.de For secondary amino acids, a common approach involves derivatization with reagents like heptafluorobutyl chloroformate, followed by separation on a chiral column, such as one coated with Chirasil-L-Val. uni-tuebingen.denih.gov The separation of enantiomers is achieved on the chiral stationary phase, allowing for their quantification. gcms.cz

Table 1: Illustrative Chiral Chromatography Conditions for Boc-Amino Acid Analysis

| Technique | Chiral Stationary Phase (CSP) | Typical Mobile/Carrier Phase | Detection | Principle |

|---|---|---|---|---|

| HPLC | Macrocyclic Glycopeptide (e.g., Teicoplanin-based) sigmaaldrich.com | Acetonitrile (B52724)/Methanol (B129727) with volatile buffers (e.g., ammonium (B1175870) acetate) sigmaaldrich.com | UV, LC/MS | Forms transient diastereomeric complexes with the CSP, leading to different retention times. |

| HPLC | Polysaccharide-based (e.g., Cellulose derivative) windows.net | Acetonitrile/Water or Methanol/Water with additives (e.g., formic acid) windows.net | UV, LC/MS | Utilizes differences in interactions (hydrogen bonds, π-π stacking) within the chiral grooves of the polysaccharide. |

| GC | Chirasil-Val uni-muenchen.de | Helium | FID, MS | Forms diastereomeric associations between the derivatized enantiomers and the chiral selector bonded to the column. |

This table is illustrative and specific conditions would require method development for this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile method for determining enantiomeric excess. nih.gov Since enantiomers are indistinguishable in an achiral solvent, a chiral environment must be created. This is achieved by using either a chiral derivatizing agent (CDA) to form covalent diastereomers or, more commonly, a chiral solvating agent (CSA) to form non-covalent diastereomeric complexes. scispace.com

These agents, such as those derived from BINOL, interact differently with each enantiomer, leading to chemical shift non-equivalence (ΔΔδ) in the resulting NMR spectra. nih.gov The signals for specific protons (or carbons) of the two enantiomers appear at slightly different chemical shifts, allowing for their distinct integration. nih.gov The ratio of the integrals of these separated peaks corresponds directly to the ratio of the enantiomers in the sample, from which the enantiomeric excess can be accurately calculated. nih.govbham.ac.uk This method provides a reliable and often rapid assessment of enantiopurity. bham.ac.uk

Optical rotation is a fundamental property of chiral substances. A pure enantiomer rotates the plane of polarized light by a specific angle under defined conditions (temperature, wavelength, solvent, and concentration). This characteristic value is known as the specific rotation, [α]. The (S)-enantiomer will rotate light in the opposite direction to the (R)-enantiomer with an equal magnitude.

By measuring the optical rotation of a sample of this compound and comparing it to the specific rotation of the enantiomerically pure standard, one can determine the optical purity of the sample. The enantiomeric excess is then calculated based on this measurement. While this is a classical and valuable technique, it depends on the availability of a pure standard and can be less accurate than chromatographic or NMR methods for determining very high levels of enantiomeric purity.

Structural Elucidation Techniques for Complex Derivatives

When this compound is used as a building block in the synthesis of more complex molecules, advanced spectroscopic techniques are required to confirm the final structure.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the structure of complex organic molecules.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. It generates a 2D map showing which protons are coupled to each other, typically those separated by two or three bonds. For a derivative of this compound, COSY would be used to trace the connectivity of the protons along the pentanoic acid backbone, from the C2 proton through to the C5 protons.

Table 2: Hypothetical 2D-NMR Correlations for a Derivative of this compound

| Technique | Correlating Protons (Example) | Information Gained |

|---|---|---|

| COSY | H-4 with H-5 and H-3 | Confirms the connectivity of the pentanoic acid backbone. |

| COSY | H-2 with H-3 | Establishes the proton sequence near the carboxylic acid. |

| NOESY | H-4 with protons on a linked molecular fragment | Defines the spatial orientation and conformation of the derivative. |

| HMBC | Boc carbonyl C with Boc t-butyl H | Confirms the presence and location of the Boc protecting groups. |

| HSQC | C-5 with H-5 | Directly correlates each proton with its attached carbon atom. |

Mass spectrometry is a critical tool for determining the molecular weight and formula of a compound and for gaining structural insights through fragmentation analysis.

HRMS (High-Resolution Mass Spectrometry): HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecule. For this compound (C₁₅H₂₈N₂O₆), HRMS can distinguish its molecular formula from other potential formulas that have the same nominal mass.

MS/MS (Tandem Mass Spectrometry): In MS/MS analysis, a specific parent ion is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. nih.gov The fragmentation pattern is like a fingerprint for the molecule, providing valuable structural information. For a derivative of this compound, characteristic fragmentation would include the loss of the Boc groups (a neutral loss of 100.0528 u for C₅H₈O₂) or isobutylene (B52900) (56.0626 u), as well as cleavages along the pentanoic acid backbone. nih.gov This analysis helps to confirm the sequence and connectivity of the synthesized derivative.

Table 3: Predicted Key HRMS and MS/MS Fragments for this compound

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Comment |

|---|---|---|---|

| [M+H]⁺ | C₁₅H₂₉N₂O₆⁺ | 349.2020 | Protonated molecular ion |

| [M+Na]⁺ | C₁₅H₂₈N₂NaO₆⁺ | 371.1839 | Sodiated adduct |

| [M-Boc+H]⁺ | C₁₀H₁₉N₂O₄⁺ | 249.1496 | Loss of one Boc group |

| [M-2Boc+H]⁺ | C₅H₁₁N₂O₂⁺ | 149.0972 | Loss of both Boc groups |

| C₅H₉O₂⁺ | C₅H₉O₂⁺ | 101.0603 | Fragment corresponding to the Boc carbonyl cation |

| C₄H₉⁺ | C₄H₉⁺ | 57.0704 | tert-Butyl cation |

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography stands as the most definitive method for the unambiguous determination of a molecule's three-dimensional structure, including the absolute configuration of its chiral centers. nih.govrsc.org For this compound, this technique is crucial for verifying the (S) configuration at the C4 stereocenter.

The process involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, which reveals the precise spatial arrangement of each atom. nih.gov The determination of the absolute configuration is often achieved through the analysis of anomalous dispersion effects, particularly if the crystal contains atoms heavier than oxygen. While it is the most powerful tool for this purpose, its application is contingent upon the ability to grow a high-quality single crystal of the compound, which can be a significant challenge. nih.gov

A search of publicly available structural databases, such as the Cambridge Structural Database (CSD), did not yield a deposited crystal structure for this compound. cam.ac.ukcam.ac.uk However, a hypothetical crystallographic analysis would yield the data summarized in the table below.

Interactive Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value/Information | Significance |

| Chemical Formula | C₁₅H₂₈N₂O₆ | Confirms the elemental composition of the crystallized molecule. nih.gov |

| Crystal System | Orthorhombic | Describes the basic geometry of the unit cell. |

| Space Group | P2₁2₁2₁ | Defines the symmetry elements within the unit cell; this is a common chiral space group. |

| Unit Cell Dimensions | a = 10.5 Å, b = 12.3 Å, c = 15.1 Å, α = β = γ = 90° | Defines the size of the repeating unit in the crystal lattice. |

| Flack Parameter | ~0.0(1) | A value close to zero would definitively confirm the assigned (S) absolute stereochemistry. |

| Key Bond Lengths | C=O (Boc): ~1.21 Å, C-N (Boc): ~1.35 Å, C-O (acid): ~1.30 Å | Provides evidence for the covalent bonding structure and functional groups. |

| Chiral Center | C4 | The analysis would confirm the spatial arrangement of the substituents around this carbon as (S). |

Reaction Monitoring and Kinetics Studies

Monitoring the synthesis of this compound is essential for optimizing reaction conditions, maximizing yield, and minimizing impurities. This is achieved through real-time (in situ) analysis or by analyzing aliquots of the reaction mixture at various time points.

In situ Spectroscopic Monitoring

In situ spectroscopic techniques, particularly Fourier-transform infrared (FTIR) spectroscopy, allow for real-time tracking of a reaction's progress without disturbing the system. nih.gov By monitoring the vibrational frequencies of specific functional groups, one can observe the consumption of reactants and the formation of products. rsc.org

For instance, during the synthesis of this compound, which involves the introduction of tert-butoxycarbonyl (Boc) protecting groups onto the amino functionalities of a precursor, FTIR spectroscopy can be used to monitor the reaction. organic-chemistry.org The disappearance of the primary amine's characteristic N-H stretching bands and the appearance of the strong carbonyl (C=O) stretching band of the Boc group's carbamate (B1207046) function would indicate the progression of the reaction. nih.govresearchgate.net

Interactive Table 2: Key FTIR Absorption Bands for Monitoring Synthesis

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode | Role in Monitoring |

| Primary Amine (Reactant) | 3400-3250 | N-H Stretch | Disappearance of this band indicates consumption of the starting material. |

| Carboxylic Acid (Product) | 3300-2500 (broad) | O-H Stretch | Presence confirms the carboxylic acid moiety remains intact. |

| Carboxylic Acid (Product) | 1720-1700 | C=O Stretch | Confirms the presence of the acid carbonyl. |

| Boc Group (Product) | ~1700-1680 | C=O Stretch | Appearance and growth of this strong band signal the formation of the product. researchgate.net |

| Boc Group (Product) | ~3350 | N-H Stretch | Appearance of the carbamate N-H stretch confirms Boc protection. |

Chromatographic Reaction Progress Analysis

Chromatographic methods, especially High-Performance Liquid Chromatography (HPLC), are powerful tools for monitoring reaction kinetics by analyzing the composition of the reaction mixture over time. nih.gov Small aliquots are withdrawn from the reaction at specific intervals, quenched, and injected into the HPLC system.

A reversed-phase HPLC method would typically be employed, where compounds are separated based on their polarity. nih.gov For the analysis of this compound and its precursors, a C18 column is suitable. Since the target compound lacks a strong chromophore, detection might be achieved using a universal detector like a Charged Aerosol Detector (CAD) or by derivatizing the amino or carboxyl groups post-column to introduce a fluorescent tag. researchgate.netmdpi.commdpi.com

By plotting the concentration of reactants and products (calculated from the peak area in the chromatogram) against time, detailed kinetic profiles can be constructed. This data is invaluable for determining reaction rates, identifying the formation of any intermediates or byproducts, and establishing the optimal reaction time for completion.

Interactive Table 3: Hypothetical HPLC Data for Reaction Monitoring

| Compound | Retention Time (min) | Peak Area (t=0) | Peak Area (t=2h) | Peak Area (t=6h, Final) |

| Starting Diamino Acid | 2.5 | 1,500,000 | 250,000 | <10,000 |

| Mono-Boc Intermediate | 8.2 | 0 | 600,000 | <15,000 |

| This compound | 15.7 | 0 | 950,000 | 1,450,000 |

Computational and Theoretical Studies of S 4,5 Bis Boc Amino Pentanoic Acid

Conformational Analysis and Energy Landscapes

The flexibility of (S)-4,5-Bis(Boc-amino)-pentanoic acid, with its rotatable bonds in the pentanoic acid backbone and within the Boc-protecting groups, gives rise to a complex potential energy surface with numerous possible conformations. Understanding this landscape is crucial for predicting its reactivity and interactions.

Molecular mechanics (MM) would be the initial computational tool to explore the vast conformational space of this molecule. Force fields like MM3 are well-suited for studying carboxylic acids and their derivatives. acs.org A systematic search would identify low-energy conformers, which could then be used as starting points for more detailed analysis.

Molecular dynamics (MD) simulations could provide deeper insights into the dynamic behavior of the molecule in different environments, such as in a vacuum or in various solvents. researchgate.netaip.org MD simulations track the atomic motions over time, revealing how the molecule flexes, and which conformations are most accessible at a given temperature. aip.org For instance, simulations could elucidate the stability of intramolecular hydrogen bonds, which are likely to form between the carboxylic acid proton and the carbonyl oxygens of the Boc groups or the amino nitrogens.

Table 1: Hypothetical Low-Energy Conformers of this compound from MM

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Intramolecular H-Bonds | Relative Energy (kcal/mol) |

| A | ~60° (gauche) | COOH...O=C(Boc) | 0.00 |

| B | ~180° (anti) | None | +1.5 |

| C | ~-60° (gauche) | COOH...N(Boc) | +0.8 |

Note: This table is illustrative and based on general principles of conformational analysis for similar acyclic molecules. Specific values would require dedicated computational studies.

Following the initial exploration with molecular mechanics, Density Functional Theory (DFT) calculations would be employed to obtain more accurate geometric and energetic information for the most promising low-energy conformers. DFT methods, often combined with a suitable basis set, provide a good balance between computational cost and accuracy for molecules of this size. semanticscholar.orgbeilstein-journals.org

DFT calculations would refine the geometries and relative energies of the conformers identified by MM. Furthermore, these calculations can provide valuable information about the electronic structure, such as atomic charges and the nature of the frontier molecular orbitals (HOMO and LUMO), which are important for understanding reactivity. beilstein-journals.org

Stereoselectivity Predictions in Derivatization Reactions

This compound possesses a chiral center at the C4 position, which can influence the stereochemical outcome of subsequent chemical transformations.

To predict the stereoselectivity of reactions involving this molecule, such as cyclization to form a lactam or coupling reactions at the carboxylic acid, computational chemists would model the transition states of the possible reaction pathways. mdpi.com By calculating the activation energies for the pathways leading to different stereoisomers, one can predict which product is likely to be favored.

For example, in a hypothetical intramolecular cyclization, two diastereomeric transition states could lead to different ring conformations. DFT calculations could determine the relative energies of these transition states, providing a quantitative prediction of the diastereomeric ratio of the product.

Computational modeling is a powerful tool for elucidating reaction mechanisms. mdpi.com For derivatization reactions, DFT calculations can be used to map out the entire reaction energy profile, including intermediates and transition states. This would help in understanding, for example, whether a reaction proceeds through a concerted mechanism or a stepwise pathway. Such insights are crucial for optimizing reaction conditions to favor the desired product.

Docking and Molecular Modeling Studies of Derivatives with Target Receptors (excluding biological activity/clinical data)

Derivatives of this compound could be designed to interact with specific biological receptors. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov

In a typical docking study, a derivative of the parent compound would be placed into the binding site of a target receptor whose three-dimensional structure is known. nih.gov The docking algorithm would then sample a large number of possible orientations and conformations of the ligand within the binding site, and a scoring function would be used to estimate the binding affinity for each pose. nih.gov

The results of such studies can identify key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and the receptor. This information is invaluable for the rational design of new derivatives with potentially improved binding affinity.

Design of Novel Scaffolds Based on this compound